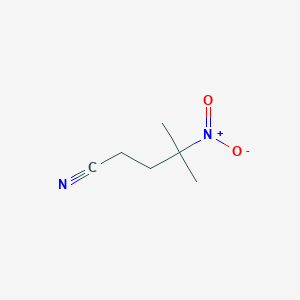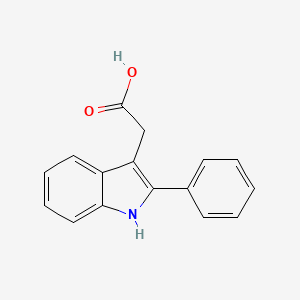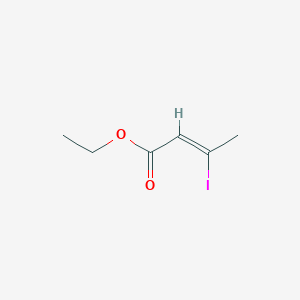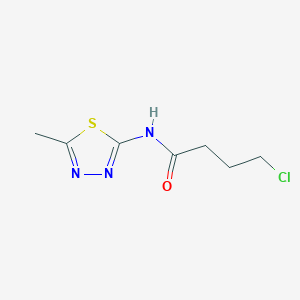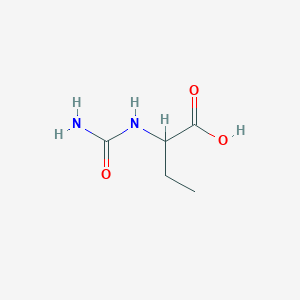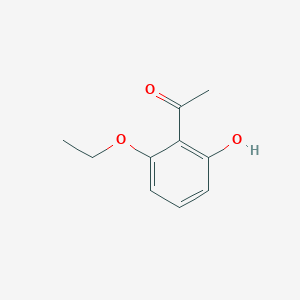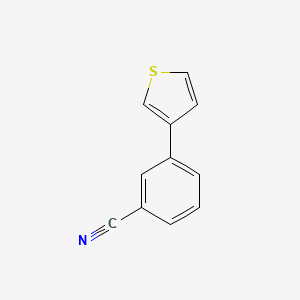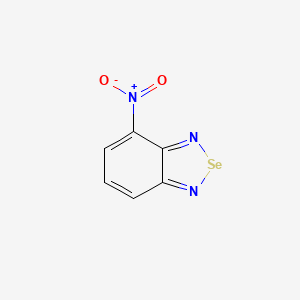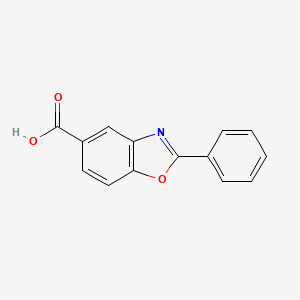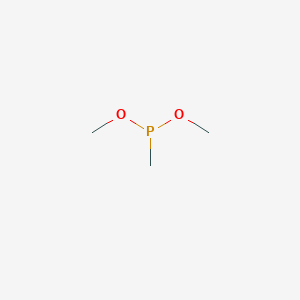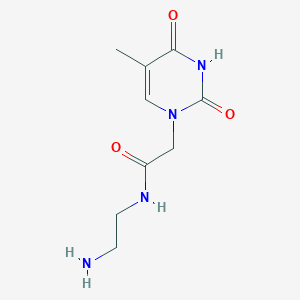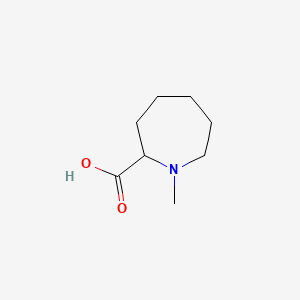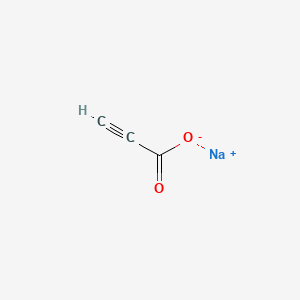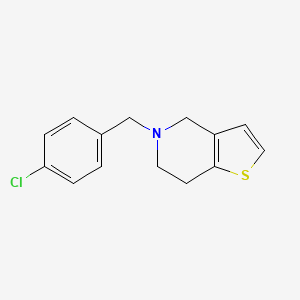
5-(4-Chlorobenzyl)-4,5,6,7-tetrahydrothieno(3,2-C)pyridine
Overview
Description
5-(4-Chlorobenzyl)-4,5,6,7-tetrahydrothieno(3,2-C)pyridine, commonly known as TTP488, is a small molecule drug that has been extensively studied for its potential therapeutic applications in the treatment of Alzheimer’s disease (AD). TTP488 belongs to the class of compounds known as small molecule antagonists of the receptor for advanced glycation end products (RAGE).
Scientific Research Applications
- Digital PCR, or 3rd generation PCR, is a more sensitive technique, more resistant to the action of inhibitors and capable of direct quantification without the need for standard curves . It has been developed for the diagnosis of viral, bacterial, and parasitic infections .
- The method involves a series of technical modifications to the traditional PCR process .
- The results have shown significant improvements in the diagnosis of infectious diseases .
- PCR techniques have revolutionized clinical microbiology, increasing the portfolio of microbiological diagnostics available in most hospitals, as well as their sensitivity, specificity, and speed .
- The techniques involve the use of modified procedures, which allows it to be more accurate and sensitive than quantitative PCR (qPCR) .
- The results have led to significant improvements in the diagnosis and treatment of various diseases .
- Ticlopidine, an acidic thienopyridine derivative, is an effective, well-known and long-acting inhibitor of platelet aggregation .
- A promising novel five-step synthetic approach for synthesizing ticlopidine has been developed, providing ticlopidine in 60% overall yield from readily available starting material viz. thiophene .
- The results have shown that this method is applicable for large-scale synthesis, has simple work-up procedures and short reaction times, and uses inexpensive and readily available reagents .
Digital PCR in Infectious Diseases Diagnosis
PCR Techniques in Clinical Applications
Synthesis of Ticlopidine
- ARMS-PCR has been developed for the diagnosis of viral infections, including canine distemper virus .
- The method involves a series of technical modifications to the traditional PCR process .
- The results have shown significant improvements in the diagnosis of infectious diseases .
- Digital PCR, or 3rd generation PCR, is based on a series of technical modifications that result in more sensitive techniques, more resistant to the action of inhibitors and capable of direct quantification without the need for standard curves .
- This review presents the main applications that have been developed for the diagnosis of viral, bacterial, and parasitic infections .
- The results have led to significant improvements in the diagnosis and treatment of various diseases .
- A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated .
- The compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
- The study showed that compounds 12m and 12q effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Multiplex Amplification Refractory Mutation System Polymerase Chain Reaction (ARMS-PCR) for Diagnosis of Canine Distemper Virus
Digital PCR in Infectious Diseases Diagnosis
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity
properties
IUPAC Name |
5-[(4-chlorophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNS/c15-13-3-1-11(2-4-13)9-16-7-5-14-12(10-16)6-8-17-14/h1-4,6,8H,5,7,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSFITOKRGUJFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)CC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30203668 | |
| Record name | PCR-5325 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30203668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorobenzyl)-4,5,6,7-tetrahydrothieno(3,2-C)pyridine | |
CAS RN |
55157-56-7 | |
| Record name | PCR-5325 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055157567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PCR-5325 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30203668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PCR-5325 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN7OS25243 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



